Excoecarin R1

CAS No.:

Cat. No.: VC1881800

Molecular Formula: C40H64O11

Molecular Weight: 720.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C40H64O11 |

|---|---|

| Molecular Weight | 720.9 g/mol |

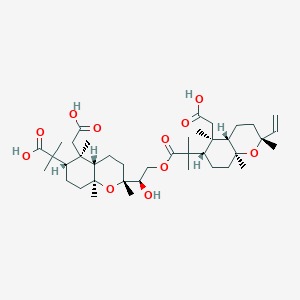

| IUPAC Name | 2-[(2R,4aS,5R,6S,8aS)-2-[(1R)-2-[2-[(2R,4aS,5R,6S,8aS)-5-(carboxymethyl)-2-ethenyl-2,5,8a-trimethyl-3,4,4a,6,7,8-hexahydrochromen-6-yl]-2-methylpropanoyl]oxy-1-hydroxyethyl]-5-(carboxymethyl)-2,5,8a-trimethyl-3,4,4a,6,7,8-hexahydrochromen-6-yl]-2-methylpropanoic acid |

| Standard InChI | InChI=1S/C40H64O11/c1-12-35(6)17-13-26-37(8,22-30(44)45)25(15-18-38(26,9)50-35)34(4,5)32(48)49-23-28(41)40(11)20-16-27-36(7,21-29(42)43)24(33(2,3)31(46)47)14-19-39(27,10)51-40/h12,24-28,41H,1,13-23H2,2-11H3,(H,42,43)(H,44,45)(H,46,47)/t24-,25-,26+,27+,28-,35+,36-,37-,38+,39+,40-/m1/s1 |

| Standard InChI Key | KMXLRHXOEPGTOP-DKHGQOJWSA-N |

| Isomeric SMILES | C[C@@]1(CC[C@@H]2[C@@](O1)(CC[C@@H]([C@@]2(C)CC(=O)O)C(C)(C)C(=O)OC[C@H]([C@]3(CC[C@@H]4[C@@](O3)(CC[C@@H]([C@@]4(C)CC(=O)O)C(C)(C)C(=O)O)C)C)O)C)C=C |

| Canonical SMILES | CC1(CCC2C(O1)(CCC(C2(C)CC(=O)O)C(C)(C)C(=O)OCC(C3(CCC4C(O3)(CCC(C4(C)CC(=O)O)C(C)(C)C(=O)O)C)C)O)C)C=C |

Introduction

Chemical Identity and Properties

Molecular Characteristics

Excoecarin R1 is a naturally occurring diterpene with well-defined chemical properties. Table 1 presents the key chemical identifiers and physical properties of this compound.

Table 1: Chemical Identity and Physical Properties of Excoecarin R1

| Parameter | Value |

|---|---|

| Name | Excoecarin R1 |

| Molecular Formula | C40H64O11 |

| Molecular Weight | 720.44486289 g/mol |

| CAS Registry Number | 479665-78-6 |

| InChIKey | KMXLRHXOEPGTOP-OQJZYEGHNA-N |

| Compound ID | C00044754 |

Biological Source

Excoecaria agallocha L.

Excoecarin R1 is exclusively isolated from Excoecaria agallocha L., a species belonging to the Euphorbiaceae family . This plant is a shrub or tree that can reach heights of up to 15-20 meters and is characterized by its milky latex that contains irritant compounds .

E. agallocha is known to produce numerous bioactive compounds, including various diterpenoids, triterpenoids, and flavonoids. Among these, several "excoecarins" have been identified and characterized, including Excoecarins M, N, R1, R2, S, T1, T2, and V1-V3 . These compounds represent a significant class of secondary metabolites produced by this plant species.

Geographical Distribution

Excoecaria agallocha L. exhibits a wide geographical distribution across tropical and subtropical coastal regions, particularly in Asia. According to available literature, the species is distributed in:

-

China: Guangdong, Guangxi, Hainan

-

Japan: Ryukyu Islands

The plant primarily inhabits mangrove ecosystems, characterized by brackish water conditions at the interface between land and sea. This unique habitat likely influences the plant's secondary metabolite production, including the synthesis of compounds like Excoecarin R1.

Structural Analysis and Related Compounds

Structural Comparison with Related Compounds

Excoecarin R1 shares structural similarities with other diterpenes isolated from Excoecaria agallocha, particularly Excoecarin R2. Both compounds appear to possess similar core structures but differ in specific functional groups or stereochemistry . Figure 1 from the original research shows the structure of Excoecarin R1 (labeled as compound 17) with multiple carboxylic acid groups and a complex ring system.

Table 2: Comparison of Excoecarin R1 with Related Compounds from Excoecaria agallocha

| Compound | Molecular Formula | Key Structural Features |

|---|---|---|

| Excoecarin R1 | C40H64O11 | Multiple COOH groups, OH group, complex ring system |

| Excoecarin R2 | Not fully specified in search results | Similar to R1 but with structural differences |

| Excoecarin S | Not fully specified in search results | Related diterpene structure |

| Excoecarin T1 | Not fully specified in search results | Related diterpene structure |

| Excoecarin T2 | Not fully specified in search results | Related diterpene structure |

The presence of multiple related compounds suggests a common biosynthetic pathway in Excoecaria agallocha, with variations in oxidation states, functional groups, or stereochemistry leading to the different excoecarins .

Research Significance and Future Directions

The current state of research specifically on Excoecarin R1 appears limited based on the available literature. The compound has been identified and characterized as part of phytochemical studies of Excoecaria agallocha, but comprehensive investigations into its biological activities or potential therapeutic applications remain areas for future research.

Potential research directions might include:

-

Detailed biological activity screening of Excoecarin R1

-

Investigation of potential therapeutic applications

-

Structure-activity relationship studies comparing Excoecarin R1 with related compounds

-

Exploration of synthetic routes to access the compound and potential derivatives

-

Ecological significance of the compound in the plant's natural environment

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume